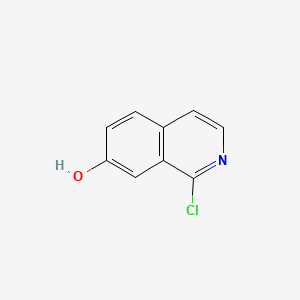Patent
US08278322B2
Procedure details


7-Bromo-1-chloroisoquinoline (2.0 g, 8.25 mmol), bis(pinacolato)diboron (2.20 g, 8.66 mmol), potassium acetate (2.43 g, 24.7 mmol) and PdCl2(dppf)DCM adduct (0.337 g, 0.412 mmol) were combined under nitrogen in dioxane (40 mL) and heated in an oil bath at 100° C. for 24 h. The reaction mixture was cooled, diluted with EtOAc (100 mL) and washed with 10% aqueous KHSO4. The organic phase was dried over Na2SO4, filtered and concentrated to an oil. The oil was dissolved in acetone (100 mL) and a solution of OXONE (5.07 g, 8.25 mmol) in water (20 mL) added over 2 min. The reaction mixture was stirred for 10 min, diluted with aqueous sodium bisulfate solution and stirred for an additional 20 min. and then concentrated to remove acetone. The resulting mixture was filtered to give the title compound (1.4 g) which was used without further purification. LRMS (M+H)+=180.1.


Name
potassium acetate
Quantity
2.43 g
Type
reactant
Reaction Step Three

[Compound]
Name
PdCl2(dppf)DCM
Quantity
0.337 g
Type
reactant
Reaction Step Four






Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2[Cl:12])=[CH:4][CH:3]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:14]1.C([O-])(=O)C.[K+].OOS([O-])=O.[K+]>O1CCOCC1.CCOC(C)=O.O.S(=O)(=O)(O)[O-].[Na+]>[Cl:12][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([OH:14])[CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:2.3,4.5,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=CN=C(C2=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
Step Three
|
Name
|
potassium acetate
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Four
[Compound]
|
Name
|
PdCl2(dppf)DCM
|
|
Quantity
|
0.337 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10% aqueous KHSO4
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in acetone (100 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional 20 min.
|
|
Duration
|
20 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove acetone
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC2=CC=C(C=C12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

